molecular formula C17H15ClN2O4 B607750 GSK065 CAS No. 1953156-61-0

GSK065

Cat. No. B607750
M. Wt: 346.77
InChI Key: WPAHVUADNLXSOM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK065 is a potent inhibitor of kynurenine-3-monooxygenase (KMO).

Scientific Research Applications

GSK-3β Inhibitors and Organ Dysfunction

Glycogen synthase kinase (GSK)-3β inhibitors, including GSK065, have been studied for their role in attenuating organ injury and dysfunction caused by endotoxemia in rats. The inhibition of GSK-3β reduced organ damage associated with inflammatory responses in sepsis and shock, suggesting potential therapeutic applications in diseases related to systemic inflammation (Dugo, Collin, Allen, Patel, Bauer, Mervaala, Louhelainen, Foster, Yaqoob, Thiemermann, 2005).

GSK-3β and NF-κB-Dependent Transcription

GSK-3β plays a crucial role in specifying gene-specific, NF-κB-dependent transcription. It regulates the transcription of certain NF-κB-regulated genes, including those for interleukin-6 and monocyte chemoattractant protein 1, through promoter-specific recruitment of NF-κB. This implies GSK-3β's significant impact on transcription and its potential role in various diseases (Steinbrecher, Wilson, Cogswell, Baldwin, 2005).

GSK-3β in Pancreatic Cancer Cell Survival

GSK-3β has been identified as playing a role in the survival and proliferation of pancreatic cancer cells. Its inhibition leads to decreased cancer cell proliferation and survival, highlighting its potential as a therapeutic target in the treatment of pancreatic cancer (Ougolkov, Fernandez-Zapico, Savoy, Urrutia, Billadeau, 2005).

GSK-3 Repression in Growth Factor-Inducible Genes

GSK-3 actively represses growth factor-inducible genes by inhibiting NF-κB in quiescent cells, thereby playing a role in inducing apoptosis or cell cycle arrest in the absence of growth factors. This suggests its potential utility in manipulating cell growth and survival in various pathological conditions (Graham, Tullai, Cooper, 2009).

properties

CAS RN

1953156-61-0

Product Name

GSK065

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.77

IUPAC Name

(R)-3-(5-Chloro-6-(1-(pyridin-2-yl)ethoxy)benzo[d]isoxazol-3-yl)propanoic acid

InChI

InChI=1S/C17H15ClN2O4/c1-10(13-4-2-3-7-19-13)23-16-9-15-11(8-12(16)18)14(20-24-15)5-6-17(21)22/h2-4,7-10H,5-6H2,1H3,(H,21,22)/t10-/m1/s1

InChI Key

WPAHVUADNLXSOM-SNVBAGLBSA-N

SMILES

O=C(O)CCC1=NOC2=CC(O[C@@H](C3=NC=CC=C3)C)=C(Cl)C=C12

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-065;  GSK 065;  GSK065

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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